molecular formula C19H16BrN3O4 B2694711 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2380088-51-5

2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2694711
CAS No.: 2380088-51-5
M. Wt: 430.258
InChI Key: VCUHELJXCCSETJ-UHFFFAOYSA-N
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Description

2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Bromopyridine Moiety: This step involves the bromination of pyridine followed by nucleophilic substitution to attach the bromopyridine to the pyrrolidine ring.

    Formation of the Isoindole-Dione Structure: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a different functional group.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Bromopyridine Compounds: Other bromopyridine derivatives that share the bromopyridine moiety.

    Isoindole-Dione Compounds: Compounds with isoindole-dione structures, such as phthalimides.

Uniqueness

What sets 2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties and activities that are not observed in simpler compounds.

Properties

IUPAC Name

2-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4/c20-15-9-21-7-5-16(15)27-12-6-8-22(10-12)17(24)11-23-18(25)13-3-1-2-4-14(13)19(23)26/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUHELJXCCSETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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